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Compound of Interest

5-METHYL-2,4-
PIPERIDINEDIONE

Cat. No.: B055983

Compound Name:

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone, integral to the
structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its favorable
physicochemical properties and capacity for precise interactions with biological targets have
cemented its importance. The introduction of a gem-dimethyl group at the 5-position and two
carbonyl functionalities at the 2- and 4-positions of the piperidine ring gives rise to 5,5-
dimethylpiperidine-2,4-dione, a molecule with uniqgue conformational characteristics and
untapped therapeutic potential.[1] This guide offers a comprehensive exploration of this
compound, from its synthesis to its hypothesized biological activities, providing a roadmap for
researchers and drug development professionals interested in this promising scaffold. While
direct biological data on 5,5-dimethylpiperidine-2,4-dione is limited, this document will
extrapolate from the well-documented activities of structurally related glutarimide and piperidine
derivatives to build a strong case for its potential therapeutic applications.

Chemical Profile and Synthesis

A thorough understanding of the molecule's synthesis and chemical properties is fundamental

to any investigation into its biological activity.

Chemical Identifiers
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Identifier Value

IUPAC Name 5,5-dimethylpiperidine-2,4-dione
Molecular Formula C7H11NO:2

Molecular Weight 141.17 g/mol

SMILES CC1(C)CC(=O)NC(=0)C1

INChl=1S/C7H11NO2/c1-7(2)4-5(9)8-6(10)3-

InChl

7/h3-4H2,1-2H3,(H,8,9)
InChlKey DEPCULBMHFQAOA-UHFFFAOYSA-N
CAS Number Not Assigned[3]

Synthetic Pathways

The synthesis of 5,5-dimethylpiperidine-2,4-dione can be achieved through several routes, with
the Dieckmann cyclization being a prominent method.[3][4][5] An alternative approach involves
a Michael addition-cyclization cascade.[6]

Route 2: Michael Addition-Cyclization Cascade
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Caption: Comparative synthetic routes to 5,5-dimethylpiperidine-2,4-dione.
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Hypothesized Biological Activities and Investigative
Protocols

The true potential of 5,5-dimethylpiperidine-2,4-dione lies in its likely biological activities,
inferred from a wealth of data on related compounds.

Anticonvulsant and CNS Depressant Activity: A Primary
Focus

Derivatives of pyrrolidine-2,5-dione and imidazolidine-2,4-dione, which share structural
similarities with our target molecule, have demonstrated significant anticonvulsant properties.[7]
[8][9] It is therefore highly probable that 5,5-dimethylpiperidine-2,4-dione could exhibit similar
central nervous system (CNS) depressant and anticonvulsant effects.

Proposed Mechanism of Action (Hypothetical)

The anticonvulsant activity of many heterocyclic compounds is mediated through their
interaction with neuronal voltage-gated sodium and calcium channels.[10] It is plausible that
5,5-dimethylpiperidine-2,4-dione could modulate these channels, thereby reducing neuronal
excitability.
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Caption: Proposed mechanism for anticonvulsant activity.
Experimental Protocol: Anticonvulsant Screening in a Murine Model
e Animal Model: Male Swiss albino mice (20-25 g).

e Test Compound Administration: 5,5-dimethylpiperidine-2,4-dione is dissolved in a suitable
vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at
various doses.

o Maximal Electroshock (MES) Test:

o 30 minutes post-compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is
delivered via corneal electrodes.
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o The mice are observed for the presence or absence of the tonic hind limb extension phase
of the seizure. Protection is defined as the absence of this phase.

e Subcutaneous Pentylenetetrazole (scPTZ) Test:

o 30 minutes post-compound administration, a convulsant dose of pentylenetetrazole (e.qg.,
85 mg/kg) is injected subcutaneously.

o The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for
at least 5 seconds. Protection is defined as the absence of such seizures.

o Data Analysis: The dose of the compound required to protect 50% of the animals (ED50) is
calculated for each test.

Antiproliferative and Cytotoxic Potential

Glutarimide derivatives have been reported to possess antiproliferative and antibacterial
activities.[11][12] This suggests that 5,5-dimethylpiperidine-2,4-dione could be a valuable
scaffold for the development of novel anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

e Cell Lines: A panel of human cancer cell lines (e.g., HeLa, K562, MDA-MB-453) and a
normal cell line (e.g., MRC-5) for selectivity assessment.[11]

o Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to
adhere overnight.

o Compound Treatment: The cells are treated with serial dilutions of 5,5-dimethylpiperidine-
2,4-dione for 48-72 hours.

e MTT Assay:

o MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to
each well and incubated for 4 hours.

o The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.qg.,
DMSO).
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o The absorbance is measured at 570 nm using a microplate reader.

o Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is
determined.

Antimicrobial Activity

The piperidine and glutarimide cores are present in various compounds with demonstrated
antibacterial and antifungal properties.[11][12][13] This provides a rationale for screening 5,5-
dimethylpiperidine-2,4-dione for antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

e Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus)
and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and fungal
strains (e.g., Candida albicans).

e Preparation of Inoculum: Bacterial and fungal cultures are grown to a specific turbidity
corresponding to a known cell density.

o Assay Setup:

o Serial twofold dilutions of 5,5-dimethylpiperidine-2,4-dione are prepared in a suitable broth
medium in a 96-well microtiter plate.

o Each well is inoculated with the standardized microbial suspension.

 Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,
30°C for fungi) for 18-24 hours.

o Determination of MIC: The MIC is determined as the lowest concentration of the compound
that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future
Directions

The gem-dimethyl group at the 5-position of the piperidinedione ring is a key structural feature
that likely influences its biological activity. This substitution may enhance lipophilicity, potentially
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improving blood-brain barrier penetration for CNS effects. Furthermore, it may lock the
conformation of the ring, leading to more specific interactions with biological targets.

Future research should focus on:

e Synthesis and screening of analogues: Modifications at the N1 position and the remaining
methylene carbons could be explored to optimize activity and selectivity.

 In-depth mechanistic studies: Should any of the hypothesized activities be confirmed,
detailed studies to elucidate the precise molecular targets will be crucial.

» Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and
excretion (ADME) properties of 5,5-dimethylpiperidine-2,4-dione will be essential for its
development as a therapeutic agent.
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Caption: Proposed workflow for the investigation of 5,5-dimethylpiperidine-2,4-dione.

Conclusion

5,5-dimethylpiperidine-2,4-dione represents a promising, yet underexplored, chemical entity.
Based on robust evidence from structurally related compounds, there is a strong rationale to
investigate its potential as an anticonvulsant, antiproliferative, and antimicrobial agent. The
experimental protocols and strategic workflow outlined in this guide provide a solid foundation
for researchers to unlock the therapeutic potential of this intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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